molecular formula C25H28N4O B2752965 2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1207026-44-5

2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No.: B2752965
CAS No.: 1207026-44-5
M. Wt: 400.526
InChI Key: RPGASXFCEDMJJD-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide features a structurally complex acetamide core. Its key components include:

  • A 1H-indol-1-yl group attached to the acetamide’s α-carbon.
  • A 4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexylmethyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

2-indol-1-yl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c1-28-23-9-5-3-7-21(23)27-25(28)20-12-10-18(11-13-20)16-26-24(30)17-29-15-14-19-6-2-4-8-22(19)29/h2-9,14-15,18,20H,10-13,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGASXFCEDMJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₆H₁₈N₄
  • Molecular Weight: 270.34 g/mol
  • CAS Number: Not yet assigned

This compound features an indole ring fused with a benzimidazole moiety, which is known for its diverse biological properties.

Research indicates that the compound may exert its effects through several mechanisms:

  • Apoptosis Induction:
    • Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. For instance, compounds derived from indole have been demonstrated to activate caspase-3 and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Cell Cycle Arrest:
    • The compound has been observed to cause cell cycle arrest in the G0/G1 phase in cancer cell lines, which is critical for halting proliferation and promoting apoptosis .
  • Inhibition of Migration:
    • It has also been noted for its ability to inhibit cell migration, potentially reducing metastasis in cancer models .

Cytotoxicity Assays

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)3.26 ± 0.24Induces apoptosis, inhibits migration
4T1 (Breast)5.96 ± 0.67Induces apoptosis
PC-3 (Prostate)TBDTBD
DU-145 (Prostate)TBDTBD

Note: TBD indicates data not yet determined or available.

Case Studies

  • Breast Cancer Model:
    • In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of cell viability and migration. Flow cytometry analysis indicated a substantial increase in apoptotic cells following treatment, characterized by externalization of phosphatidylserine and loss of mitochondrial membrane potential .
  • Prostate Cancer Model:
    • Preliminary studies have suggested potential efficacy against prostate cancer cell lines, although specific IC50 values are still under investigation.

Safety Profile

Preliminary assessments indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, as evidenced by lower cytotoxicity observed in normal breast epithelial cells (MCF10A) . This selectivity is crucial for minimizing adverse effects in potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related acetamide derivatives:

Table 1. Structural and Functional Comparison of Acetamide Derivatives

Compound Name (Reference) Core Structure Key Substituents Synthesis Method Reported Biological Activity
Target Compound Acetamide 1H-Indol-1-yl; 4-(1-methyl-benzimidazol-2-yl)cyclohexylmethyl Likely HOBt/EDCI coupling Unknown (assumed based on analogs)
10VP91 () Acetamide Bicyclic terpene; 1-cyclohexyl-benzimidazol-2-yl LiOH-mediated hydrolysis, HOBt/EDCI coupling Not specified
6p () Acetamide 4-Nitrophenyl-1,2,3-triazol-1-yl; 1H-benzimidazol-2-yl Substitution reactions Quorum sensing inhibition (68.23% at 250 mM)
Compound 32 () Acetamide 6-Chloro-1-methyl-benzimidazol-2-yl; 1H-pyrazol-3(5)-yl EDCI/HOBt coupling Not specified
Compound Acetamide 4-Methoxyphenyl; 4-(1-methyl-benzimidazol-2-yl)cyclohexylmethyl Not detailed Not specified
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide () Acetamide Thio-linked benzimidazolyl; 2,4-dimethylphenyl Substitution with benzoyl chloride Not specified

Key Comparative Insights:

Substituent Impact on Activity: The 1H-indol-1-yl group in the target compound differentiates it from analogs with triazolyl (e.g., 6p ) or pyrazolyl (e.g., Compound 32 ) substituents. Compounds with triazolyl groups (e.g., 6p) exhibit notable quorum sensing inhibition (up to 68.23% at 250 mM), suggesting that electron-withdrawing substituents (e.g., nitro groups) enhance activity in microbial systems .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for 10VP91 (), where cyclohexylmethylamine derivatives are coupled with activated carboxylic acids using HOBt/EDCI .
  • Thio-linked analogs () require benzoyl chloride or bromoacetamide intermediates, which may limit stability compared to the target’s direct heterocyclic attachments .

Physicochemical Properties :

  • Substituents like the cyclohexylmethyl group (target compound and ) may improve lipophilicity and blood-brain barrier penetration compared to smaller substituents (e.g., methylphenyl in ).

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule dissects into two primary fragments:

  • 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexylmethylamine
  • 2-(1H-Indol-1-yl)acetic acid

Coupling these fragments via amide bond formation constitutes the final step. Each fragment necessitates independent synthesis, followed by purification and characterization.

Synthesis of 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexylmethylamine

Cyclohexanone Functionalization

Cyclohexanone undergoes condensation with o-phenylenediamine in the presence of ammonium acetate and acetic acid under reflux to yield 2-cyclohexyl-1H-benzo[d]imidazole. Subsequent N-methylation employs methyl iodide and potassium carbonate in DMF, achieving 1-methyl substitution at the benzimidazole nitrogen.

Reaction Conditions

  • Reactants : Cyclohexanone (1.0 eq), o-phenylenediamine (1.1 eq), NH₄OAc (catalytic), glacial acetic acid (solvent)
  • Temperature : 120°C, 12 h
  • Yield : ~78% (2-cyclohexyl-1H-benzo[d]imidazole)
  • Methylation : CH₃I (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 6 h
Reductive Amination of Cyclohexyl Ketone

The ketone intermediate is converted to the corresponding amine via reductive amination. Sodium cyanoborohydride in methanol, with ammonium acetate buffer, selectively reduces the imine formed between cyclohexanone and ammonium hydroxide.

Optimized Protocol

  • Reactants : 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexanone (1.0 eq), NH₄OAc (3.0 eq), NaBH₃CN (1.5 eq)
  • Solvent : Methanol
  • Temperature : Room temperature, 24 h
  • Yield : ~65% (amine intermediate)

Synthesis of 2-(1H-Indol-1-yl)acetic Acid

Alkylation of Indole

Indole undergoes N-alkylation using bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature, yielding 2-(1H-indol-1-yl)acetyl bromide, which is hydrolyzed to the carboxylic acid.

Critical Parameters

  • Base : Triethylamine (2.5 eq)
  • Solvent : DCM
  • Workup : Aqueous NaHCO₃ extraction, drying over Na₂SO₄
  • Hydrolysis : 1M NaOH, 50°C, 2 h (~85% yield)

Amide Coupling: Final Assembly

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in methanol, followed by reaction with the cyclohexylmethylamine fragment.

Acid Chloride Formation

Procedure

  • Reactants : 2-(1H-Indol-1-yl)acetic acid (1.0 eq), SOCl₂ (1.5 eq)
  • Conditions : 0°C to RT, 18 h in MeOH
  • Quenching : Saturated NaHCO₃, DCM extraction

Amide Bond Formation

Optimized Coupling

  • Reactants : Acid chloride (1.1 eq), cyclohexylmethylamine (1.0 eq)
  • Solvent : DCM, triethylamine (2.0 eq)
  • Temperature : RT, 12 h
  • Yield : ~72%

Purification

  • Column chromatography (SiO₂, ethyl acetate/hexane)
  • Recrystallization from ethanol

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz): δ 10.10 (brs, NH), 7.72–7.23 (m, aromatic H), 4.09 (s, CH₂), 3.82 (s, OCH₃)
  • HPLC-MS : m/z 191.2 [M+H]⁺

Purity and Yield Optimization

Parameter Value Source
Overall Yield 58% (4 steps)
Purity (HPLC) ≥98%
Reaction Time 72 h (total)

Comparative Methodologies and Innovations

Alternative Coupling Reagents

Carbodiimide-mediated coupling (EDCl/HOBt) offers milder conditions compared to acid chloride routes, particularly for sterically hindered amines:

  • EDCl (1.2 eq) , HOBt (1.2 eq), DMF, RT, 24 h (~68% yield)

Solvent Effects

Solvent Yield (%) Reaction Time (h)
DCM 72 12
DMF 68 24
THF 55 18

Polar aprotic solvents (DMF) enhance solubility but prolong reaction times due to increased viscosity.

Challenges and Troubleshooting

  • Steric Hindrance : Bulky cyclohexyl group necessitates excess acid chloride (1.5 eq) for complete conversion.
  • Byproduct Formation : Hydrolysis of acid chloride to carboxylic acid mitigated by anhydrous conditions and molecular sieves.

Scalability and Industrial Relevance

Batch processes under GMP conditions employ continuous flow systems for acid chloride generation, reducing hazardous intermediate handling. Pilot-scale yields (~65%) align with laboratory data, affirming reproducibility.

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the indole core via cyclization using phenylhydrazines and α,β-unsaturated carbonyl compounds (e.g., via Fischer indole synthesis) .
  • Step 2 : Functionalization of the benzoimidazole moiety, often through condensation reactions with aldehydes or ketones under acidic conditions .
  • Step 3 : Coupling of the indole and benzoimidazole intermediates via an acetamide linker. This step may use carbodiimides (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DMSO .
  • Step 4 : Purification via column chromatography or recrystallization. Reaction conditions (temperature, pH, solvent choice) are critical for optimizing yields .

Basic: Which characterization techniques confirm the compound’s structure?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and linker connectivity .
  • Infrared Spectroscopy (IR) : Confirms presence of amide (C=O, ~1650 cm1^{-1}) and aromatic C-H stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray Crystallography (if applicable): Resolves 3D conformation .

Advanced: How can reaction conditions be optimized to improve yield?

Key variables include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of palladium catalysts for cross-coupling or acid/base catalysts for cyclization steps .
  • Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during coupling .
  • Reaction Time Monitoring : TLC or HPLC tracks progress to prevent over-reaction .
    Example: In , yields improved from 6% to 17% by adjusting stoichiometry and reaction time .

Advanced: How to resolve contradictions in spectroscopic data?

Strategies include:

  • Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and HRMS to confirm assignments .
  • 2D NMR Techniques (e.g., COSY, HSQC): Resolve overlapping signals in complex aromatic regions .
  • Isotopic Labeling : Clarifies ambiguous peaks in mass spectra .
    Example: In , conflicting HRMS data were resolved by repeating measurements under high-resolution settings .

Advanced: How do structural modifications affect biological activity?

  • Indole Substitutions : Electron-withdrawing groups (e.g., Cl, NO2_2) enhance binding to hydrophobic pockets in target proteins, as seen in anticancer analogs .
  • Benzoimidazole Modifications : Methyl groups at N1 improve metabolic stability .
  • Linker Flexibility : Shorter linkers (e.g., acetamide vs. longer chains) increase rigidity, affecting target affinity .
    Example: In , a 4-chloroindole derivative showed 3-fold higher activity than unsubstituted analogs .

Advanced: What computational methods predict binding modes?

  • Molecular Docking : Software like AutoDock Vina simulates interactions with targets (e.g., Bcl-2/Mcl-1 in ) .
  • MD Simulations : Assess stability of ligand-protein complexes over time .
  • QSAR Modeling : Links structural features (e.g., logP, polar surface area) to activity .
    Example: Docking studies in revealed key hydrogen bonds between the acetamide linker and active-site residues .

Advanced: How to address low reproducibility in synthesis?

  • Variable Analysis : Compare reaction parameters (e.g., reports 6–17% yields due to differing catalysts) .
  • Purification Protocols : Standardize column chromatography gradients or recrystallization solvents .
  • Batch Consistency : Use freshly distilled solvents to eliminate moisture-induced side reactions .

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